1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound that features a tert-butyl(diphenyl)silyl protecting group attached to a hydroxymethyl oxolane ring, which is further connected to a methylpyrimidine dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like methylene chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The pyrimidine dione ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted with other protecting groups or functional groups using reagents like TBAF (Tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: TBAF in THF (Tetrahydrofuran).
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of deprotected or differently protected derivatives.
Scientific Research Applications
1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a prodrug or a drug delivery agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The tert-butyl(diphenyl)silyl group provides steric protection, allowing selective reactions at other functional sites. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl(dimethyl)silyl derivatives: Similar protecting groups with different steric and electronic properties.
Trimethylsilyl derivatives: Less bulky protecting groups that offer different reactivity profiles.
Triphenylsilyl derivatives: More bulky protecting groups with increased stability towards certain conditions.
Uniqueness
1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to the combination of the tert-butyl(diphenyl)silyl group and the pyrimidine dione structure. This combination provides a balance of steric protection and reactivity, making it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C26H32N2O5Si |
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Molecular Weight |
480.6 g/mol |
IUPAC Name |
1-[4-[tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C26H32N2O5Si/c1-18-16-28(25(31)27-24(18)30)23-15-21(22(17-29)32-23)33-34(26(2,3)4,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,16,21-23,29H,15,17H2,1-4H3,(H,27,30,31) |
InChI Key |
HEHSUGMKUBTCGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C |
Origin of Product |
United States |
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